molecular formula C6H3ClN2S B13007572 5-Chloro-4-mercaptonicotinonitrile

5-Chloro-4-mercaptonicotinonitrile

Cat. No.: B13007572
M. Wt: 170.62 g/mol
InChI Key: XUDIPZWQBNERLG-UHFFFAOYSA-N
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Preparation Methods

The preparation of 5-Chloro-4-mercaptonicotinonitrile involves several synthetic routes. One common method includes the reaction of 5-chloronicotinonitrile with thiourea under specific conditions . The reaction typically occurs in the presence of a base such as sodium hydroxide and requires heating to facilitate the formation of the mercapto group. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Chloro-4-mercaptonicotinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-4-mercaptonicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4-mercaptonicotinonitrile involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

5-Chloro-4-mercaptonicotinonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.

Properties

Molecular Formula

C6H3ClN2S

Molecular Weight

170.62 g/mol

IUPAC Name

5-chloro-4-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H3ClN2S/c7-5-3-9-2-4(1-8)6(5)10/h2-3H,(H,9,10)

InChI Key

XUDIPZWQBNERLG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=S)C(=CN1)Cl)C#N

Origin of Product

United States

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